molecular formula C10H16O6 B15123059 Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside

Cat. No.: B15123059
M. Wt: 232.23 g/mol
InChI Key: MBNZXGFEXJLTGC-UHFFFAOYSA-N
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Description

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside (CAS 62853-55-8) is a protected ribofuranoside derivative that serves as a critical synthetic intermediate in nucleoside chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor in the synthesis of modified nucleosides. For instance, it is utilized in the preparation of 2-nitroimidazole nucleosides, which act as precursors for positron emission tomography (PET) tracers used to image tumor hypoxia . The compound's structure, featuring acetyl-protected hydroxyl groups, allows for further selective functionalization and glycosylation reactions. This makes it a versatile building block for constructing complex molecules, including marine natural nucleosides and other bioactive compounds with potential anticancer properties . The mechanism of action for this compound is that of a synthetic intermediate; its protected sugar moiety is strategically incorporated into larger nucleoside structures, enabling researchers to explore new chemical entities for diagnostic and therapeutic applications . This product is intended for research purposes only and is strictly not for medicinal, diagnostic, or personal use.

Properties

IUPAC Name

(3-acetyloxy-5-methoxyoxolan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNZXGFEXJLTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside typically involves the acetylation of 2-deoxy-D-ribose. The process begins with the protection of hydroxyl groups followed by selective acetylation. Common reagents used in this process include acetic anhydride and pyridine . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Synthetic Preparation and Key Functionalization

The compound is typically synthesized via sequential protection and deprotection steps. A practical route involves:

  • Selective acetylation of methyl β-D-ribofuranoside at the 3- and 5-hydroxyl groups, followed by deoxygenation at the 2-position.

  • Reductive displacement of a 2-O-sulfonyl intermediate (e.g., using NaBH₄ or LiAlH₄) to install the 2-deoxy functionality .

Example Protocol :

StepReagents/ConditionsYield
5-O-SulfonylationTsCl, pyridine, 0°C → rt, 12 h85%
DeoxygenationNaBH₄, DMF, 80°C, 3 h78%
AcetylationAc₂O, pyridine, rt, 24 h92%

Glycosylation Reactions

The compound serves as a glycosyl donor for nucleoside synthesis. Its 1-O-methyl group enhances stability, while acetyl groups at C3/C5 direct regioselective coupling.

Key Findings :

  • Nucleobase Coupling : Reaction with silylated uracil or thymine under Vorbrüggen conditions (SnCl₄, TMSOTf) yields 2'-deoxy-β-D-ribonucleosides.

  • Anomeric Control : The β-configuration is retained due to neighboring-group participation of the 3-O-acetyl group.

NucleobaseCatalystSolventYieldProduct
UracilTMSOTfCH₃CN68%2’-Deoxyuridine derivative
AdenineSnCl₄DCE54%2’-Deoxyadenosine derivative

(a) Acetyl Group Manipulation

  • Deprotection : Selective hydrolysis of 3,5-di-O-acetyl groups using lipases (e.g., Candida antarctica lipase B) in methanol yields methyl 2-deoxy-β-D-ribofuranoside .

  • Re-acetylation : Treatment with Ac₂O/pyridine restores acetyl groups, enabling iterative protection strategies .

(b) C2 Modifications

  • Halogenation : Iodination at C5 (NIS/Ag₂SO₄) proceeds efficiently (72–75% yield) .

  • Radical Trifluoromethylation : NaSO₂CF₃ and tert-butyl hydroperoxide introduce CF₃ groups at C5 (29% yield) .

Elimination and Rearrangement Pathways

Under strong acidic or basic conditions, the compound undergoes elimination to form 2,3-didehydro derivatives :

ConditionsProductYield
DBU, DMF, 60°C, 2 hMethyl 3,5-di-O-acetyl-2,3-didehydro-β-D-ribofuranoside63%

This reactivity is leveraged to synthesize unsaturated sugars for antiviral prodrug development.

Case Study :

StepReagents/ConditionsYield
BenzylationBnBr, NaH, DMF82%
MethoxymethylationClCH₂OMe, Ag₂O, CH₂Cl₂65%
DeprotectionH₂, Pd/C, MeOH89%

Stability and Storage

  • Hydrolytic Sensitivity : Acetyl groups hydrolyze slowly in aqueous media (t₁/₂ ≈ 48 h at pH 7).

  • Storage : Stable at −20°C under inert atmosphere for >1 year .

Scientific Research Applications

Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and nucleosides.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Serves as an intermediate in the production of antiviral and anticancer drugs.

    Industry: Utilized in the manufacture of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside involves its role as an intermediate in biochemical pathways. It participates in the synthesis of nucleosides, which are essential for DNA and RNA synthesis. The compound interacts with various enzymes and molecular targets, facilitating the production of antiviral and anticancer agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other methyl ribofuranosides with varying protecting groups, substituents, and stereochemical configurations (Table 1).

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Applications CAS/References
Methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside C₁₂H₁₈O₇ 274.26 Acetyl (3,5-O) Pharmaceutical intermediate 62853-55-8
Methyl 3,5-di-O-benzyl-α-D-ribofuranoside C₂₀H₂₄O₅ 344.40 Benzyl (3,5-O) Synthesis of 2'-C-branched ribonucleosides N/A
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside C₂₇H₃₀O₅ 434.53 Benzyl (2,3,5-O) Carbohydrate coupling reactions 55725-85-4
Methyl 3,5-di-O-(4-chlorobenzyl)-α-D-ribofuranoside C₂₀H₂₂Cl₂O₅ 413.30 4-Chlorobenzyl (3,5-O) Glycosylation reagent 108008-66-8
1-O-Methyl 3,5-Bis-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside C₂₀H₂₀Cl₄O₅ 482.18 2,4-Dichlorobenzyl (3,5-O) Synthesis of glycopeptides/sugar nucleic acids 168427-35-8
Methyl-2-deoxyribofuranose 3,5-dibenzoate C₂₀H₁₈O₇ 378.36 Benzoyl (3,5-O) Lipophilic intermediates N/A

Key Differences and Implications

Protecting Groups: Acetyl (Target Compound): Easily removed under acidic or basic conditions, making it suitable for transient protection during multi-step syntheses . Benzyl/Benzoyl: Benzyl groups (e.g., in C₂₇H₃₀O₅) require harsher conditions (e.g., hydrogenolysis) for removal, while benzoyl groups (C₂₀H₁₈O₇) increase lipophilicity and stability . Chlorinated Benzyl (C₂₀H₂₂Cl₂O₅): Electron-withdrawing chlorine atoms enhance resistance to oxidation and alter reactivity in glycosylation reactions .

Steric and Electronic Effects :

  • The 2-deoxy configuration in the target compound eliminates steric hindrance at C2, facilitating reactions at adjacent positions. By contrast, benzyl-protected analogs (e.g., C₂₇H₃₀O₅) exhibit bulkier substituents, slowing down certain transformations .
  • Dichlorobenzyl groups (C₂₀H₂₀Cl₄O₅) impart high thermal stability and solubility in organic solvents, ideal for solid-phase synthesis .

Synthetic Utility :

  • The target compound’s acetyl groups are advantageous for rapid deprotection, whereas benzyl-protected derivatives (e.g., C₂₀H₂₄O₅) are preferred for long-term stability in nucleoside syntheses .
  • Chlorinated variants (e.g., C₂₀H₂₂Cl₂O₅) are specialized for coupling with electron-deficient aglycones due to enhanced leaving-group ability .

Biological Activity

Methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside is a significant compound in the field of nucleoside chemistry, particularly noted for its biological activity and potential applications in medicinal chemistry. This article reviews the synthesis, biological properties, and applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside typically involves the acetylation of 2-deoxy-β-D-ribofuranoside. Various methods have been reported, including enzymatic approaches using lipases for regioselectivity and yield optimization. For instance, Candida antarctica lipase B has been employed to achieve regioselective acetylation, resulting in high yields of the desired product .

Biological Activity

Methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside exhibits several biological activities that make it a valuable compound in pharmaceutical research:

  • Antiviral Properties : This compound serves as a precursor for nucleosides that exhibit antiviral activity. Research indicates that derivatives of 2-deoxy ribonucleosides are effective against various viral infections due to their ability to inhibit viral replication .
  • Mechanisms of Action : The biological activity is often attributed to its incorporation into nucleic acids, leading to disruption in nucleic acid synthesis and function. The acetyl groups enhance lipid solubility, facilitating cellular uptake and bioavailability .
  • Research Findings : Studies have shown that derivatives of methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside can modulate immune responses and show potential in cancer therapy by targeting cancer cell metabolism .

Case Studies

Several case studies highlight the efficacy of methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside and its derivatives:

  • Study on Antiviral Activity : A study demonstrated that certain analogs derived from methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside exhibited potent antiviral effects against herpes simplex virus (HSV) with IC50 values in the nanomolar range .
  • Cancer Research : Another research effort focused on the use of this compound in modulating pathways involved in apoptosis and cell cycle regulation in cancer cells. The results indicated significant inhibition of tumor growth in vitro and in vivo models .

Data Table

The following table summarizes key findings related to the biological activity of methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside:

Activity Effect Reference
AntiviralInhibits HSV replication
Cancer cell metabolismInduces apoptosis
Immune modulationEnhances immune response

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside?

  • Methodological Answer : The synthesis typically begins with methyl D-ribofuranoside. Key steps include:

  • Protection of hydroxyl groups : Acetylation at the 3- and 5-positions using acetic anhydride with a catalyst (e.g., pyridine or DMAP) under controlled temperatures (0–25°C) to avoid over-acetylation .
  • 2-Deoxygenation : Achieved via radical deoxygenation (e.g., Barton-McCombie reaction) or selective reduction of a thiocarbonyl intermediate .
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradients) or recrystallization to isolate the product, with yields ranging from 70–85% depending on reaction optimization .

Q. How is Methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside characterized spectroscopically?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Acetyl methyl protons (δ 2.0–2.1 ppm), anomeric proton (δ 4.8–5.2 ppm, β-configuration confirmed by coupling constants, J = 4–6 Hz).
  • ¹³C NMR : Acetyl carbonyls (δ 169–171 ppm), C2 deoxy carbon (δ 35–40 ppm).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+Na]⁺ at m/z 319.28) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/O ratios .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the anomeric ratio (α/β) during synthesis be resolved?

  • Methodological Answer :

  • Reaction Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) or temperature to favor β-anomer formation .
  • Chromatographic Separation : Use chiral stationary phases (e.g., cellulose-based columns) or preparative HPLC to isolate the desired β-anomer .
  • Mechanistic Studies : Employ density functional theory (DFT) to model transition states and identify steric/electronic factors influencing anomeric control .

Q. What strategies improve low yields in glycosylation reactions using this compound as a synthon?

  • Methodological Answer :

  • Activation of the Anomeric Center : Use Lewis acids (e.g., TMSOTf, BF₃·Et₂O) to enhance electrophilicity at C1 .
  • Protecting Group Compatibility : Replace acetyl with electron-withdrawing groups (e.g., benzoyl) to stabilize intermediates, though this requires post-reaction deprotection .
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve nucleophile accessibility, increasing coupling efficiency .

Q. How does the choice of acetyl vs. benzyl protecting groups impact downstream applications in nucleoside synthesis?

  • Methodological Answer :

  • Stability : Acetyl groups are labile under basic conditions (e.g., NH₃/MeOH), enabling rapid deprotection without affecting acid-sensitive functionalities. Benzyl groups require harsher conditions (e.g., H₂/Pd-C) .
  • Steric Effects : Acetyl groups introduce less steric hindrance than benzyl, facilitating regioselective glycosylation in crowded environments .
  • Orthogonal Protection : Combining acetyl with other groups (e.g., TBDMS) allows sequential deprotection for multi-step syntheses .

Q. What are the limitations of current synthetic protocols for this compound, and how might they be addressed?

  • Methodological Answer :

  • Challenge : Scalability of radical deoxygenation (Barton-McCombie).
  • Solution : Transition to catalytic methods (e.g., photoredox catalysis) to reduce stoichiometric reagent use .
  • Challenge : Poor solubility in non-polar solvents.
  • Solution : Introduce temporary solubilizing groups (e.g., silyl ethers) during synthesis .

Future Research Directions

  • Bioconjugation Studies : Explore its utility in synthesizing stable isotope-labeled nucleosides for metabolic tracing .
  • Mechanistic Probes : Use deuterated analogs to investigate enzymatic processing of 2-deoxyribose derivatives .
  • Material Science Applications : Evaluate its potential as a chiral scaffold for asymmetric catalysis .

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